2-Chloro-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde
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Overview
Description
2-Chloro-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is a chemical compound with the molecular formula C10H6ClIN2O It is a benzaldehyde derivative where the benzene ring is substituted with a chlorine atom at the 2-position and a 4-iodo-1H-pyrazol-1-yl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by its attachment to the benzaldehyde moiety. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as iodine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of various substituted benzaldehydes.
Oxidation: Formation of 2-Chloro-6-(4-iodo-1H-pyrazol-1-yl)benzoic acid.
Reduction: Formation of 2-Chloro-6-(4-iodo-1H-pyrazol-1-yl)benzyl alcohol.
Scientific Research Applications
2-Chloro-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, potentially inhibiting enzymes or modulating receptor activity. Further research is needed to elucidate its exact mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde
- 2-Chloro-6-(1H-pyrazol-1-yl)benzaldehyde
- 4-Iodo-2-(1H-pyrazol-1-yl)benzaldehyde
Uniqueness
2-Chloro-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both chlorine and iodine substituents, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern is less common and provides distinct properties compared to its analogs .
Properties
Molecular Formula |
C10H6ClIN2O |
---|---|
Molecular Weight |
332.52 g/mol |
IUPAC Name |
2-chloro-6-(4-iodopyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H6ClIN2O/c11-9-2-1-3-10(8(9)6-15)14-5-7(12)4-13-14/h1-6H |
InChI Key |
TVVHRJQTQDLKFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=O)N2C=C(C=N2)I |
Origin of Product |
United States |
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